molecular formula C9H10F3N B1335633 Benzyl-(2,2,2-trifluoro-ethyl)-amine CAS No. 85963-50-4

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Cat. No. B1335633
Key on ui cas rn: 85963-50-4
M. Wt: 189.18 g/mol
InChI Key: VESAIDYCLWTAAV-UHFFFAOYSA-N
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Patent
US08110575B2

Procedure details

2.2 g (9.4 mmol) 2,2,2-trifluoroethyltrifluoromethanesulphonate were added to 2.0 g (18.7 mmol) benzylamine in 50 mL xylene and the reaction mixture was refluxed overnight. After cooling the precipitate formed was suction filtered, washed with DIPE and the filtrate was evaporated down using the rotary evaporator. The residue was purified by flash chromatography. The product fractions were combined and evaporated down i.vac.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3]OS(C(F)(F)F)(=O)=O.[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C(C)=CC=CC=1>[CH2:14]([NH:21][CH2:3][C:2]([F:13])([F:12])[F:1])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC(COS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DIPE
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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